molecular formula C13H16N2O2 B2402079 5-Butyl-5-phenylimidazolidine-2,4-dione CAS No. 36309-62-3

5-Butyl-5-phenylimidazolidine-2,4-dione

Cat. No.: B2402079
CAS No.: 36309-62-3
M. Wt: 232.283
InChI Key: XNBWIJWUENNNSW-UHFFFAOYSA-N
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Description

5-Butyl-5-phenylimidazolidine-2,4-dione is an organic compound with the molecular formula C13H16N2O2 It is a derivative of imidazolidine-2,4-dione, featuring a butyl and a phenyl group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-5-phenylimidazolidine-2,4-dione typically involves the reaction of phenylhydrazine with butyl isocyanate, followed by cyclization. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Butyl-5-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenyl and butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may require catalysts such as palladium on carbon or specific acids/bases depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine derivatives.

Scientific Research Applications

5-Butyl-5-phenylimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Butyl-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 5-tert-Butyl-5-phenylimidazolidine-2,4-dione
  • 5-(4-tert-Butylphenyl)-5-methylimidazolidine-2,4-dione
  • 7-tert-Butyl-1,2,3,4,5,6,7,8-octahydrobenzothieno[2,3-d]pyrimidine-2,4-dione

Comparison: Compared to its similar compounds, 5-Butyl-5-phenylimidazolidine-2,4-dione is unique due to its specific butyl and phenyl substitutions, which confer distinct chemical and physical properties

Properties

IUPAC Name

5-butyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-3-9-13(10-7-5-4-6-8-10)11(16)14-12(17)15-13/h4-8H,2-3,9H2,1H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBWIJWUENNNSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C(=O)NC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36309-62-3
Record name 5-butyl-5-phenylimidazolidine-2,4-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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